2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
The compound contains an indole ring, which is a common and important structure in many natural and synthetic compounds . Indole-based compounds are known for their biological and pharmaceutical activities . The compound also contains a sulfanyl group and an acetamide group, which could potentially contribute to its reactivity and biological activity.
Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized through various chemical reactions that involve the formation of 1,3,4-oxadiazole and acetamide derivatives. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives through the conversion of aromatic acids into esters, hydrazides, and subsequently, oxadiazole-2-thiols, represents a significant methodological approach in designing compounds with potential biological activities (A. Rehman et al., 2013).
Potential Biological Activities
The synthesized compounds have been evaluated for their biological activities, including antibacterial, antifungal, and enzymatic inhibition effects. For instance, N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown promising antibacterial activity against various bacterial strains and moderate inhibitors of the α-chymotrypsin enzyme. This suggests their potential as novel antimicrobial agents (S. Z. Siddiqui et al., 2014).
Structural and Molecular Docking Studies
The structural elucidation and molecular docking studies of similar compounds have provided insights into their interaction with biological targets. For example, crystal structure analysis and Hirshfeld surfaces computational method have been employed to understand the interaction patterns and stability of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, contributing to their antibacterial and antioxidant activities (Subbulakshmi N. Karanth et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-17-9-10-18(2)19(12-17)14-26-15-23(21-7-3-4-8-22(21)26)29-16-24(27)25-13-20-6-5-11-28-20/h3-4,7-10,12,15,20H,5-6,11,13-14,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMGTOXFNIDOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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